Cinchophen sodium dihydrate
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Overview
Description
Cinchophen sodium dihydrate is a chemical compound known for its analgesic and anti-inflammatory properties. It is a derivative of cinchophen, which was first synthesized in 1887 by Doebner and Gieseke and introduced into medicine in 1908 under the trade name Atophan . This compound is primarily used in veterinary medicine to treat arthritis and other inflammatory conditions in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinchophen can be synthesized through a multi-step process starting from aniline, benzaldehyde, and pyruvic acid. The reaction typically involves the following steps:
Condensation Reaction: Aniline reacts with benzaldehyde in the presence of a catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with pyruvic acid in absolute ethanol to form cinchophen.
The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of cinchophen sodium dihydrate involves large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The process includes:
Batch or Continuous Reactors: Utilizing reactors that can handle large volumes of reactants.
Purification: Employing techniques such as crystallization and filtration to obtain the pure compound.
Hydration: Adding water molecules to form the dihydrate version of the compound.
Chemical Reactions Analysis
Types of Reactions
Cinchophen sodium dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or alkylating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoline and amine derivatives, which have their own applications in medicinal chemistry and industrial processes.
Scientific Research Applications
Cinchophen sodium dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential use in treating inflammatory diseases and pain management.
Mechanism of Action
The mechanism of action of cinchophen sodium dihydrate involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: It inhibits enzymes involved in the inflammatory response, such as cyclooxygenase (COX).
Modulation of Signaling Pathways: It affects signaling pathways related to inflammation and pain, including the prostaglandin pathway.
Cellular Effects: It can induce changes in gene expression and protein synthesis, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another anti-inflammatory drug used in veterinary medicine.
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) with similar applications.
Aspirin: Widely used for its analgesic and anti-inflammatory properties.
Uniqueness
Cinchophen sodium dihydrate is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner. Unlike some other NSAIDs, it has a quinoline backbone, which contributes to its unique pharmacological profile and makes it particularly effective in certain veterinary applications .
Properties
CAS No. |
114813-65-9 |
---|---|
Molecular Formula |
C16H14NNaO4 |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
sodium;2-phenylquinoline-4-carboxylate;dihydrate |
InChI |
InChI=1S/C16H11NO2.Na.2H2O/c18-16(19)13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14;;;/h1-10H,(H,18,19);;2*1H2/q;+1;;/p-1 |
InChI Key |
YEUIDGLEQUXMGP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)[O-].O.O.[Na+] |
Origin of Product |
United States |
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